molecular formula C8H18FO3P B12662642 Dibutyl fluorophosphate CAS No. 674-48-6

Dibutyl fluorophosphate

Cat. No.: B12662642
CAS No.: 674-48-6
M. Wt: 212.20 g/mol
InChI Key: CXGTZNAKCDDKEN-UHFFFAOYSA-N
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Description

Dibutyl fluorophosphate is an organophosphorus compound with the chemical formula C8H18FO3P. It is a colorless liquid that is primarily known for its use as a chemical intermediate and in various scientific research applications. This compound is part of the broader class of fluorophosphates, which are characterized by the presence of a fluorine atom bonded to a phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl fluorophosphate can be synthesized through the reaction of dibutyl phosphite with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(C4H9O)2P-H+SF4(C4H9O)2P-F+H2S\text{(C4H9O)2P-H} + \text{SF4} \rightarrow \text{(C4H9O)2P-F} + \text{H2S} (C4H9O)2P-H+SF4→(C4H9O)2P-F+H2S

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Reactivity Profile of Dibutyl Phosphate

Dibutyl phosphate (C₈H₁₉PO₄) is a moderately strong acid derived from partial esterification of phosphoric acid. Its reactivity includes:

  • Exothermic reactions with bases : Vigorous interactions due to acidic nature .

  • Incompatibility with strong oxidizing agents : Risk of decomposition or explosive reactions .

  • Metal reactivity : Reacts with metals to produce flammable hydrogen gas .

  • Thermal decomposition : Releases toxic fumes (e.g., phosphoric acid) upon heating .

Fluorophosphate Ester Hydrolysis

While dibutyl fluorophosphate is not directly studied in the provided sources, insights can be drawn from diethyl m-fluorophenyl phosphate (a similar fluorophosphate ester). Key findings include:

  • Enzymatic hydrolysis :

    • Catalyzed by enzymes like Sb-PTE (a phosphotriesterase), which cleaves ester bonds in phosphate esters .

    • Reaction conditions:

      • pH 8.5–10.0 (optimal for Sb-PTE activity) .

      • Substrate concentrations: 10–200 μM .

    • Product analysis:

      • 31P-NMR identifies hydrolysis products (e.g., phenols, phosphates) .

      • Product ratios depend on substrate concentration and pH .

  • Solvent isotope effects :

    • Deuterium substitution slows catalytic rates (e.g., kcat for paraoxon hydrolysis) .

    • Solvent isotope effects on product ratios suggest proton transfer mechanisms .

Comparison of Fluorophosphate Ester Reactivity

Compound Key Reactivity Conditions Catalyst
Diethyl m-fluorophenyl phosphateHydrolyzed by Sb-PTE to phenol derivativespH 8.5–10.0, 10–200 μM substrateEnzymatic
Dibutyl phosphateReacts exothermically with bases, decomposes thermallyStrong acids/bases, heatNon-enzymatic

Toxicity and Environmental Fate

For dibutyl phosphate:

  • Acute toxicity : Causes irritation to eyes, skin, and respiratory system .

  • Environmental persistence : Classified as "not readily biodegradable" but inherently biodegradable .

  • Air degradation : Half-life of ~5 years via reaction with atmospheric OH radicals .

Research Gaps and Limitations

  • Direct data on this compound : Absent in provided sources.

  • Fluorophosphate-specific mechanisms : Limited to diethyl derivatives; extrapolation to dibutyl analogs requires further study.

  • Structural effects : Fluorine substitution may alter reactivity (e.g., electron-withdrawing effects), but no explicit data .

Scientific Research Applications

Chemistry

Dibutyl fluorophosphate is primarily used as a reagent in the synthesis of other organophosphorus compounds. Its role as a precursor allows researchers to explore various chemical reactions and pathways.

Biology

The compound has been extensively employed in studies involving enzyme inhibition, particularly targeting acetylcholinesterase. It serves as a model compound for investigating the mechanisms of organophosphate toxicity and enzyme interactions.

Medicine

This compound is investigated for potential therapeutic applications in neurological disorders due to its ability to inhibit specific enzymes involved in neurotransmission. Its properties may lead to advancements in treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its chemical stability and effectiveness make it suitable for enhancing the safety and performance of various materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro, leading to an accumulation of acetylcholine at synapses. This property was crucial for understanding the neurotoxic effects of organophosphates and developing antidotes for poisoning scenarios.

Case Study 2: Hydrolysis Reactions

Research on the hydrolysis rates of this compound revealed important insights into its reactivity under different conditions. The compound's hydrolysis products include dibutyl phosphate and hydrogen fluoride, which are significant in assessing environmental impacts and safety protocols in handling organophosphates .

Data Tables

Application AreaSpecific UseOutcomes
ChemistrySynthesis of organophosphorus compoundsEnables exploration of new chemical reactions
BiologyEnzyme inhibition studiesInsights into neurotoxicity mechanisms
MedicinePotential treatments for neurological disordersAdvances in therapeutic strategies
IndustryProduction of flame retardantsEnhances material safety

Mechanism of Action

The primary mechanism of action of dibutyl fluorophosphate involves the inhibition of enzymes, particularly acetylcholinesterase. It forms a covalent bond with the serine residue at the active site of the enzyme, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.

    Dimethyl fluorophosphate: Known for its use as a nerve agent and enzyme inhibitor.

    Diethyl fluorophosphate: Similar in structure and function to dibutyl fluorophosphate but with different alkyl groups.

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and interaction with biological targets. Its relatively lower toxicity compared to some other fluorophosphates makes it a valuable tool in scientific research.

Properties

IUPAC Name

1-[butoxy(fluoro)phosphoryl]oxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZNAKCDDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18FO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217753
Record name Phosphorofluoridic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-48-6
Record name Phosphorofluoridic acid, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorofluoridic acid, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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